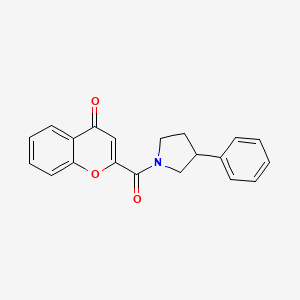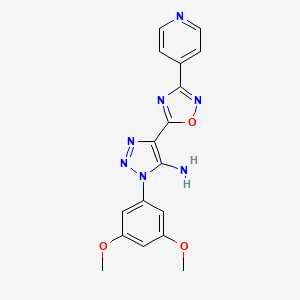
3-(3,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is of interest due to its incorporation of triazole and oxadiazole moieties, which are known for their prevalence in compounds with significant biological activity. The structural components suggest potential for interaction with various biological targets, leading to antimicrobial, anticancer, and other pharmacological activities.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of related triazole and oxadiazole derivatives can be achieved through reactions involving amino, thiol, and halide precursors under conditions that promote heterocycle formation (Hu et al., 2005). These methods highlight the versatility and complexity of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of closely related compounds demonstrates the significance of intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity. For example, derivatives of triazole have been studied for their crystal structures, showing how molecular packing can affect the compound's properties (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Compounds containing triazole and oxadiazole rings are known to participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions are crucial for the synthesis of diverse derivatives with potential biological activities (Xiong et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. The synthesis and properties study of related compounds provides insights into their physical characteristics, which are critical for their application in various fields (Hulina et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key to their utility in medicinal chemistry and materials science. Studies on similar compounds reveal their potential as antimicrobial, anticancer agents, and more, highlighting the importance of understanding these properties (Abdo & Kamel, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Several studies have synthesized compounds structurally related to 3-(3,5-Dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, exploring their potential antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been documented. These compounds demonstrated varying degrees of antimicrobial efficacy, highlighting the significance of the triazole and oxadiazole moieties in contributing to biological activity (Bayrak et al., 2009).
Anticancer Evaluation
Another study focused on the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their Mannich bases, assessing their anticancer activity against various human cancer cell lines. Notably, certain Mannich bases showed potent cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment (Abdo & Kamel, 2015).
Antibacterial Activity
Research into polyheterocycles incorporating oxadiazoles and triazoles has also yielded compounds with promising antibacterial properties. The synthesis of these compounds and their preliminary antibacterial activity evaluation underscored the utility of integrating pyridyl and triazole units for developing new antibacterial agents (Hu et al., 2005).
Molecular Rearrangements and Energetic Materials
The photochemistry of 1,2,4-oxadiazoles, leading to molecular rearrangements and the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, illustrates the complex reactions these compounds can undergo. Such studies not only contribute to the understanding of their chemical behavior but also open avenues for novel applications in materials science (Buscemi, Vivona, & Caronna, 1996).
Propiedades
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-25-12-7-11(8-13(9-12)26-2)24-15(18)14(21-23-24)17-20-16(22-27-17)10-3-5-19-6-4-10/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFJECRLRDQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



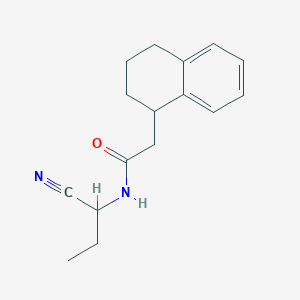
![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

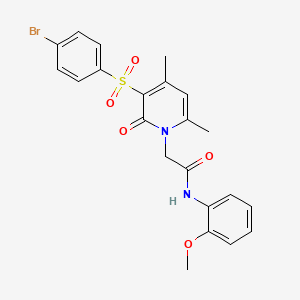

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)
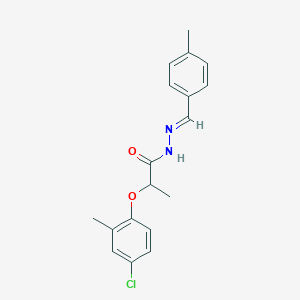
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
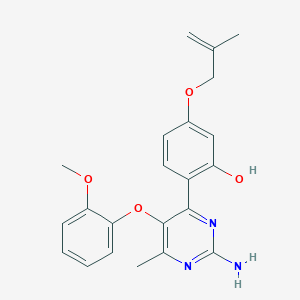
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)
